molecular formula C7H14ClF2N B1439349 (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS No. 809273-65-2

(4,4-Difluorocyclohexyl)methanamine hydrochloride

Cat. No.: B1439349
CAS No.: 809273-65-2
M. Wt: 185.64 g/mol
InChI Key: HNJQCPHETXMWSG-UHFFFAOYSA-N
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Description

Molecular Structure and Stereochemistry

Core Structural Features

Cyclohexane Backbone and Fluorination Patterns

The fundamental structural unit of (4,4-Difluorocyclohexyl)methanamine hydrochloride consists of a six-membered cyclohexane ring system that undergoes significant conformational influence due to the presence of two fluorine atoms positioned at the 4-carbon. The cyclohexane backbone adopts characteristic chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated rings. The geminal difluorination pattern at the 4-position creates a unique electronic and steric environment that fundamentally alters the conformational preferences compared to unsubstituted cyclohexane derivatives.

The molecular formula Carbon seven Hydrogen thirteen Fluorine two Nitrogen one for the free base form demonstrates the specific atomic composition, with the cyclohexyl portion contributing six carbons and the methanamine functionality adding the seventh carbon atom. The strategic placement of fluorine substituents at the 4,4-position generates a symmetrical substitution pattern that eliminates potential stereochemical complexity at this carbon center while simultaneously introducing significant electronic effects. Research on related difluorocyclohexane systems has demonstrated that fluorine substitution patterns dramatically influence conformational equilibria and molecular dynamics.

The difluorination at the 4-position creates a quaternary carbon center bearing two Carbon-Fluorine bonds, which exhibit characteristic bond lengths and angles distinct from Carbon-Hydrogen or Carbon-Carbon bonds. Fluorine atoms, being the most electronegative elements, withdraw electron density from the cyclohexane ring system, creating a localized electron-deficient region that influences both conformational stability and chemical reactivity patterns. The geminal arrangement ensures that both fluorine atoms occupy the same carbon center, preventing the formation of multiple stereoisomeric forms that would arise from alternative substitution patterns.

Conformational analysis of the difluorocyclohexane system reveals that the presence of fluorine substituents affects ring-flipping dynamics and chair-chair interconversion processes. The two fluorine atoms can adopt either axial-axial or equatorial-equatorial orientations depending upon the specific chair conformation, with each arrangement exhibiting distinct energy profiles and stability characteristics. Studies on similar difluorocyclohexane derivatives have shown that fluorine substitution can stabilize specific conformational states through favorable electrostatic interactions and reduced steric strain.

Methanamine Group Functionalization

The methanamine functionality represents a critical structural component that extends from the cyclohexyl backbone through a methylene bridge linkage, creating the complete Carbon seven backbone structure observed in the molecular formula Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one. This methylene bridge serves as a conformationally flexible linker that allows the amino group to adopt various spatial orientations relative to the cyclohexane ring system. The primary amine nitrogen atom possesses a lone pair of electrons and two Nitrogen-Hydrogen bonds, conferring basic character and hydrogen bonding capabilities to the overall molecular structure.

The spatial arrangement of the methanamine group creates opportunities for intramolecular interactions with the fluorinated cyclohexane ring system, potentially influencing conformational preferences and molecular stability. The methylene carbon bridge exhibits tetrahedral geometry with four substituents including the cyclohexyl ring, the amino nitrogen, and two hydrogen atoms. This tetrahedral arrangement provides conformational flexibility that allows the amino group to sample different orientations in three-dimensional space, contributing to the overall conformational landscape of the molecule.

The primary amine functionality exhibits characteristic chemical properties including nucleophilic character due to the nitrogen lone pair electrons and basic behavior that enables protonation under appropriate conditions. The electron-withdrawing effects of the fluorinated cyclohexyl system may influence the basicity of the amino group, potentially reducing the electron density at nitrogen compared to analogous non-fluorinated systems. This electronic modulation represents an important structure-activity relationship that affects the compound's chemical behavior and interaction patterns.

The methanamine group positioning at the 1-position of the cyclohexyl ring creates a 1,4-relationship between the difluoro substitution and the methylene-amino functionality. This geometric arrangement ensures that the functional groups occupy distinct regions of molecular space, minimizing direct steric interactions while maintaining opportunities for through-space electronic effects. The flexibility of the methylene bridge allows the amino group to adopt conformations that optimize intermolecular interactions in crystal lattices or solution environments.

Hydrochloride Salt Formation and Ionic Interactions

The transformation from the free base form with molecular formula Carbon seven Hydrogen thirteen Fluorine two Nitrogen one to the hydrochloride salt with molecular formula Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one represents a fundamental change in molecular properties and behavior. The protonation of the primary amine nitrogen generates a positively charged ammonium center that forms an ionic bond with the chloride anion, creating a crystalline salt structure with enhanced stability and solubility characteristics. The molecular weight increases from the free base to 185.64 atomic mass units for the hydrochloride salt form.

The ionic character introduced through hydrochloride salt formation fundamentally alters the physical and chemical properties of the compound compared to the neutral free base form. The ammonium chloride interaction represents a strong ionic bond that significantly increases the melting point, modifies solubility profiles, and enhances crystalline stability. The protonated nitrogen center adopts tetrahedral geometry with four bonds including three Nitrogen-Hydrogen bonds and one Nitrogen-Carbon bond, eliminating the lone pair electrons present in the free base form.

Property Free Base Hydrochloride Salt
Molecular Formula Carbon seven Hydrogen thirteen Fluorine two Nitrogen one Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one
Molecular Weight 163.19 185.64
Charge State Neutral Ionic
Nitrogen Geometry Pyramidal Tetrahedral
Solubility Profile Limited Enhanced

The crystal structure of the hydrochloride salt involves ordered arrangements of cation-anion pairs stabilized through electrostatic interactions and hydrogen bonding networks. The positively charged ammonium center can engage in multiple hydrogen bonding interactions with chloride anions and neighboring molecules, creating three-dimensional lattice structures with enhanced stability. The fluorinated cyclohexyl portion contributes hydrophobic character that balances the hydrophilic ionic functionality, creating amphiphilic molecular behavior.

The ionic nature of the hydrochloride salt form enables dissolution in polar solvents and aqueous media, representing a significant advantage for various applications requiring enhanced solubility. The chloride anion acts as a counterion that maintains overall electrical neutrality while participating in crystal packing arrangements and intermolecular interaction networks. Computational studies on similar fluorinated amine hydrochloride salts have demonstrated the importance of ionic interactions in determining crystal morphology and polymorphic behavior.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJQCPHETXMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669808
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809273-65-2
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (4,4-Difluorocyclohexyl)methanamine hydrochloride typically involves two main stages:

Preparation from 4,4-Difluorocyclohexyl Methanol

One commonly reported method involves the conversion of 4,4-difluorocyclohexyl methanol to the amine by reaction with ammonia in ethanol solvent, followed by acidification to form the hydrochloride salt.

Step Reagents & Conditions Description
1 4,4-Difluorocyclohexyl methanol + NH3 (ammonia) in ethanol Amination reaction to convert alcohol to amine
2 Treatment with HCl Formation of hydrochloride salt

This method leverages a nucleophilic substitution where ammonia replaces the hydroxyl group, forming the primary amine. The reaction is typically conducted under controlled temperature to optimize yield and minimize side reactions.

Synthesis via 4,4-Difluorocyclohexanone Intermediate

Another approach involves the reductive amination of 4,4-difluorocyclohexanone with ammonia or primary amines:

Step Reagents & Conditions Description
1 4,4-Difluorocyclohexanone + NH3 or primary amine Reductive amination to form (4,4-difluorocyclohexyl)methanamine
2 Reduction agent (e.g., NaBH3CN or catalytic hydrogenation) Reduction of imine intermediate to amine
3 HCl treatment Formation of hydrochloride salt

This method is advantageous for its selectivity and ability to be scaled. The reductive amination proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine. The final hydrochloride salt is formed by acid treatment.

Fluorination and Amination via (Dialkylamino)Sulfur Trifluoride Reagents

A patented process describes the preparation of geminal difluorinated cycloalkyl methyl amines, including (4,4-difluorocyclohexyl)methanamine, through a fluorination step using (dialkylamino)sulfur trifluoride reagents followed by amination:

Step Reagents & Conditions Description
1 Starting compound (e.g., cyclohexyl derivative) + (dialkylamino)sulfur trifluoride Introduction of geminal difluoro groups
2 Reaction with ammonia or amine Formation of aminomethyl group
3 Acidification with HCl Conversion to hydrochloride salt

This method allows for the direct introduction of fluorine atoms at the 4,4-positions on the cyclohexyl ring with simultaneous or subsequent installation of the amine group. The use of (dialkylamino)sulfur trifluoride reagents, such as (dimethylamino)sulfur trifluoride, enables efficient fluorination under mild conditions. This process is notable for its improved yield and purity compared to earlier methods.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Amination of 4,4-Difluorocyclohexyl methanol 4,4-Difluorocyclohexyl methanol NH3 in ethanol, HCl Simple, direct Moderate yield, requires pure alcohol
Reductive amination of 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone NH3 or amine, NaBH3CN or H2/Pd High selectivity, scalable Requires careful control of reduction
Fluorination with (dialkylamino)sulfur trifluoride Cyclohexyl derivatives (Dialkylamino)sulfur trifluoride, NH3, HCl Efficient fluorination and amination Use of specialized reagents, cost

Research Findings and Optimization Notes

  • Reaction Conditions : Optimal temperatures for amination reactions are typically in the range of 50–80°C to balance reaction rate and selectivity.
  • Solvent Choice : Ethanol is commonly used for amination due to its ability to dissolve both reactants and moderate polarity, favoring nucleophilic substitution.
  • Purification : The hydrochloride salt form enhances crystallinity and stability, facilitating purification by recrystallization.
  • Yield Improvements : Use of catalytic hydrogenation in reductive amination improves yield and reduces impurities compared to chemical hydride reductions.
  • Safety and Handling : (Dialkylamino)sulfur trifluoride reagents require careful handling due to their reactivity and potential toxicity.

Summary Table of Physical and Chemical Data Relevant to Preparation

Property Value Source
Molecular Formula C7H14ClF2N
Molecular Weight 185.64 g/mol
Boiling Point 214.3°C at 760 mmHg
Flash Point 83.4°C
Vapor Pressure 0.13 mmHg at 25°C
Storage Condition Room temperature, inert atmosphere

Chemical Reactions Analysis

(4,4-Difluorocyclohexyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form other derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atoms or the amine group are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new compounds with desired properties.
  • Reagent : Used in various chemical reactions, it acts as a reagent that can enhance reaction efficiency and selectivity.

Biology

  • Enzyme Inhibition : Research has indicated that this compound may inhibit enzymes involved in critical biochemical pathways, making it a candidate for further investigation in enzyme-related studies.
  • Receptor Binding Studies : It has been studied for its interaction with specific receptors, influencing cellular responses and signaling pathways.

Medicine

  • Therapeutic Potential : The compound is being explored for its use as a precursor in the synthesis of pharmaceutical compounds. Its unique structure may contribute to developing new therapeutic agents for treating diseases such as cancer and viral infections.
  • Antiviral Applications : Preliminary studies suggest that (4,4-Difluorocyclohexyl)methanamine hydrochloride may exhibit antiviral properties, particularly against coronaviruses and HIV.

Inhibition Studies

A study focused on the inhibition of 3C-like proteases demonstrated that compounds similar to this compound exhibited significant potency against coronaviruses in vitro. This highlights its potential for antiviral applications .

Anti-HIV Activity

Research on fluorinated derivatives has shown promising results in enhancing anti-HIV activity. Compounds were evaluated for their ability to inhibit virus replication in lymphocytes, demonstrating varying degrees of efficacy based on structural differences .

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Physicochemical Properties Applications/Findings
(4,4-Difluorocyclohexyl)methanamine HCl C7H14ClF2N 4,4-difluoro-cyclohexyl + -CH2NH2·HCl MW: 193.64; High solubility in polar solvents Opioid receptor ligands
(4,4-Difluorocyclohexyl)hydrazine HCl C6H13ClF2N2 4,4-difluoro-cyclohexyl + -NH-NH2·HCl MW: 207.63; Reactive hydrazine group Intermediate for heterocyclic synthesis
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol C8H15F2NO 4,4-difluoro-cyclohexyl + -CH2NH2 + -CH2OH MW: 179.21; Amphiphilic properties Potential prodrug or bifunctional linker
(R)-1-(4,4-Difluorocyclohexyl)-2-propanamine HCl C9H18ClF2N Chiral propylamine chain + 4,4-difluoro-cyclohexyl MW: 225.69; Stereospecific activity Targeted receptor modulation
3,3-Difluorocyclohexanamine HCl C6H12ClF2N 3,3-difluoro-cyclohexyl + -NH2·HCl MW: 179.62; Altered ring conformation Comparative SAR studies
4-(Difluoromethoxy)phenylmethanamine HCl C14H14ClF2NO Aromatic difluoromethoxy + benzylamine MW: 285.72; High lipophilicity CNS-targeting candidates

Key Comparisons

Fluorine Substitution Position 4,4-Difluoro vs. 3,3-Difluoro Cyclohexylamine: The 4,4-difluoro substitution stabilizes a chair conformation with axial fluorine atoms, reducing steric hindrance for amine interactions.

Functional Group Variations Methanamine vs. Hydrazine: The hydrazine derivative (C6H13ClF2N2) exhibits higher reactivity due to the -NH-NH2 group, enabling condensation reactions for heterocycle formation. However, it is less stable under acidic conditions compared to the methanamine analog . Amino Acid Derivatives: (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (C8H14ClF2NO2) introduces carboxylate functionality, enhancing water solubility and enabling peptide incorporation .

Chirality and Chain Length

  • The (R)-configured 2-propanamine derivative (C9H18ClF2N) demonstrates stereospecific binding to κ-opioid receptors, with a 30% yield in synthesis, highlighting the role of stereochemistry in pharmacological activity .

Aromatic vs.

Biological Activity

Overview

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a fluorinated organic compound with the molecular formula C7_7H14_{14}ClF2_2N. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and its unique biological activity profile. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, which is crucial for modulating biochemical pathways.

Key Mechanisms:

  • Nucleophilic Addition : The amine group facilitates nucleophilic addition to electrophilic centers in biological molecules, potentially forming unstable intermediates like carbinolamines.
  • Receptor Binding : Studies suggest that this compound may interact with specific receptors involved in drug transport and metabolism, notably P-glycoprotein (P-gp), which plays a significant role in drug resistance mechanisms .

1. Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against filoviruses such as Ebola and Marburg viruses, with some derivatives achieving EC50_{50} values below 10 μM .

2. P-glycoprotein Interaction

This compound has been investigated for its ability to modulate P-glycoprotein activity. In vitro studies demonstrated that certain analogs could reverse drug resistance in cancer cells by inhibiting P-gp-mediated drug efflux, thereby enhancing the effectiveness of chemotherapeutic agents like paclitaxel .

Case Study 1: Antiviral Efficacy

A study conducted on various substituted 4-(aminomethyl)benzamides, including those derived from this compound, highlighted their ability to inhibit viral entry. The compounds were tested against wild-type strains of Ebola and Marburg viruses in Vero cells, showing promising results that warrant further optimization for therapeutic use .

Case Study 2: Drug Resistance Modulation

In a separate investigation focused on P-gp interactions, compounds derived from this compound were shown to selectively inhibit P-gp over CYP3A4. This selectivity was crucial for reducing side effects while enhancing the bioavailability of co-administered drugs in resistant cancer models .

Research Findings

Study Focus Findings
Antiviral ActivityCompounds showed EC50_{50} < 10 μM against Ebola and Marburg viruses.
P-glycoprotein InteractionInhibition of P-gp led to enhanced efficacy of paclitaxel in resistant cell lines.
Mechanism of ActionNucleophilic addition and receptor binding contribute to biological effects.

Q & A

Q. Critical Parameters :

  • Temperature Control : Fluorination reactions are exothermic; maintaining -20°C to 0°C prevents side reactions.
  • Catalyst Selection : Pd/C or Raney Ni improves reductive amination efficiency.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/ether) achieves >97% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangePurity
FluorinationDAST, CH₂Cl₂, -20°C60-75%90%
AminationNH₃·MeOH, NaBH₃CN50-65%85%
Salt FormationHCl/EtOH95%98%

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Focus
Spectroscopy :

  • ¹H NMR (D₂O): δ 1.6–2.2 (m, cyclohexyl H), 3.1 (s, CH₂NH₃⁺).
  • ¹⁹F NMR : δ -100 to -110 ppm (CF₂).
  • Mass Spec (ESI+) : [M+H]⁺ at m/z 166.1 (free base), 202.1 (HCl salt).

Q. Chromatography :

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN (gradient), retention time ~6.2 min .

Q. Table 2: Analytical Data

MethodKey Peaks/SignalsInterpretation
¹H NMRδ 3.1 (s, 2H)CH₂NH₃⁺ group
¹⁹F NMRδ -105 ppmCF₂ conformation
HPLCPurity ≥97%Residual solvent <0.1%

How can researchers resolve discrepancies in biological activity data between this compound and its non-fluorinated analogs?

Advanced Research Focus
Discrepancies in receptor binding assays may arise from fluorination’s impact on lipophilicity or steric effects. Methodological strategies include:

Comparative Molecular Dynamics : Simulate binding poses to assess fluorine’s role in hydrophobic interactions.

Free-Energy Perturbation (FEP) : Quantify ΔΔG of fluorinated vs. non-fluorinated analogs.

SPR/Biacore Assays : Measure real-time binding kinetics (Kₐ, K_d) under standardized conditions.

Case Study : A LOXL2 inhibitor study showed fluorination increased selectivity 10-fold (IC₅₀: 126 nM vs. 1.2 µM for non-fluorinated analog) due to enhanced hydrophobic pocket fitting .

What experimental strategies are effective in determining stereochemical configuration during SAR studies?

Advanced Research Focus
For chiral derivatives (e.g., cyclohexyl stereoisomers):

Chiral HPLC : Use a Chiralpak IC-3 column (hexane/IPA) to separate enantiomers.

X-ray Crystallography : Resolve absolute configuration via co-crystallization with a chiral auxiliary.

VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra.

Example : Enantiomers of a related compound showed 20-fold differences in IC₅₀ due to steric hindrance in the active site .

What are the best practices for designing stability studies to assess degradation pathways?

Advanced Research Focus
Accelerated Stability Protocol :

  • Conditions : 40°C/75% RH (ICH Q1A), pH 1–9 buffers.
  • Analytical Tools :
    • HPLC-PDA : Monitor degradation products (e.g., dehalogenation or oxidation).
    • LC-MS/MS : Identify degradants via fragmentation patterns.

Q. Key Findings :

  • Hydrolysis : Degrades to 4,4-difluorocyclohexanol under acidic conditions (t₁/₂: 48 h at pH 2).
  • Oxidation : Forms an N-oxide derivative in presence of light .

Q. Table 3: Degradation Pathways

ConditionMajor DegradantMechanism
pH 24,4-DifluorocyclohexanolAcid hydrolysis
LightN-OxidePhotooxidation
40°C/75% RHNone (stable)-

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, goggles.
  • Ventilation : Use fume hood to avoid inhalation (amine vapors).
  • Storage : Airtight container, desiccated at 2–8°C to prevent hygroscopic degradation.
  • Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluorocyclohexyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4,4-Difluorocyclohexyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.